(2-Isopropylphenoxy)acetic acid
Overview
Description
(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It is part of ongoing research on this class of compounds .Molecular Structure Analysis
The molecular structure of this compound shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
(2-Isopropylphenoxy)acetic acid and its derivatives are primarily researched for their chemical properties and potential applications in various fields. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been synthesized and studied for its anticancer properties. The synthesis involves reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene. The compound's structure was elucidated through techniques like HNMR and LC-MS, and its anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, contributing to its structural stability (Sharma et al., 2018).
Catalysis and Chemical Reactions
The compound is also explored in the context of catalysis and chemical reactions. For instance, the oxidative condensation of methane to acetic acid at 180°C in liquid sulfuric acid is catalyzed by palladium, where both carbons of acetic acid originate from methane. This reaction involves methane C-H activation to generate Pd-CH3 species, followed by oxidative carbonylation with methanol to produce acetic acid (Periana et al., 2003).
Environmental and Biological Applications
In environmental and biological contexts, the adsorption behavior of related compounds like 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate was studied, showing that the cation-exchanger is effective for adsorption from aqueous solutions. This has implications for environmental cleanup and pollution control (Khan & Akhtar, 2011).
Biochemical and Toxicological Insights
The compound's biochemical behavior and potential toxicological impacts are also scrutinized. For instance, a study on the acute toxicity of (2,4-dichlorophenoxy)acetic acid on crayfish indicated high toxicity levels, leading to behavioral changes at certain concentrations. This highlights the need for careful consideration of the compound's environmental impact and toxicity (Benli et al., 2007).
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .
Future Directions
(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.
Mechanism of Action
Target of Action
It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .
Mode of Action
It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .
Biochemical Pathways
It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
Result of Action
It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPCQVBKJMWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361638 | |
Record name | (2-isopropylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25141-58-6 | |
Record name | (2-isopropylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?
A1: this compound belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.
Q2: How does the crystal structure of this compound compare to its previously reported structure?
A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.
Q3: Can this compound be used as a building block for other compounds, and what are the potential applications?
A3: Yes, this compound can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using this compound as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using this compound as a scaffold for developing novel compounds with potential therapeutic applications.
Q4: Has this compound been identified as a degradation product of any pharmaceuticals?
A4: Yes, research has identified this compound as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of this compound. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.
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